molecular formula C23H27N3O2 B2666197 N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775347-65-3

N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2666197
CAS No.: 1775347-65-3
M. Wt: 377.488
InChI Key: RFTOBKHWUOYECK-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Scientific Research Applications

Antitumor and Anticancer Applications

  • N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide and its derivatives have been found to have significant applications in antitumor and anticancer treatments. Studies show these compounds exhibit potent cytotoxic properties against various cancer cell lines, such as murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some derivatives have shown high efficacy in vivo against tumors, particularly in refractory models like subcutaneous colon 38 tumors in mice (Deady et al., 2003). Another research demonstrated the antitumor properties of synthesized compounds, including their effects on monoaminooxidase (MAO) activity and antitumor characteristics in vitro and in vivo (Markosyan et al., 2006).

Antimicrobial and Antifungal Activities

  • Novel derivatives of this compound have shown significant antimicrobial and antifungal properties. A study highlighted the synthesis of novel 1H-1,2,3-triazole-4-carboxamides and their effectiveness against primary pathogens like Escherichia coli, Klebsiella pneumonia, and Candida albicans. These compounds exhibited selective action and had minimal impact on human cell viability (Pokhodylo et al., 2021).

Synthesis and Biological Activity of Derivatives

  • Various studies have focused on the synthesis and biological activity of derivatives of this compound, exploring their potential in different scientific applications. Research into the synthesis of arylazothiazole disperse dyes containing selenium derivatives, including quinazoline carboxamides, highlighted their antioxidant, antitumor, and antimicrobial activities. These compounds were also applied to dye polyester fabrics, indicating their versatility in both biological and material science applications (Khalifa et al., 2015).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-15-8-10-18(13-16(15)2)24-22(27)17-9-11-19-20(14-17)25(3)21-7-5-4-6-12-26(21)23(19)28/h8-11,13-14,21H,4-7,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTOBKHWUOYECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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